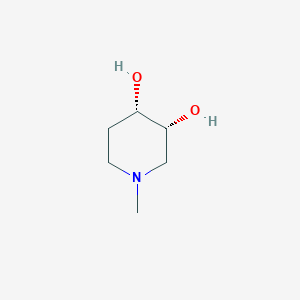
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a cyclohexane core with two pyrrole rings attached, each substituted with methyl and propenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves multiple steps, typically starting with the preparation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride . The cyclohexane core can be introduced through a Diels-Alder reaction, followed by functional group modifications to attach the pyrrole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenyl groups to propyl groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, sulfonyl chlorides, polar solvents, mild heating.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Propyl-substituted pyrroles.
Substitution: N-alkyl or N-sulfonyl pyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The propenyl groups may enhance its binding affinity and specificity, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- stands out due to its unique cyclohexane core and propenyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60550-26-7 |
|---|---|
Molekularformel |
C22H30N2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
4-methyl-2-[4-(4-methyl-1-prop-2-enylpyrrol-2-yl)cyclohexyl]-1-prop-2-enylpyrrole |
InChI |
InChI=1S/C22H30N2/c1-5-11-23-15-17(3)13-21(23)19-7-9-20(10-8-19)22-14-18(4)16-24(22)12-6-2/h5-6,13-16,19-20H,1-2,7-12H2,3-4H3 |
InChI-Schlüssel |
RCSDBIDMQVLMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3CC=C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



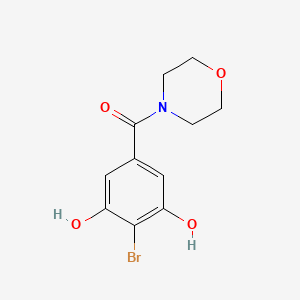
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
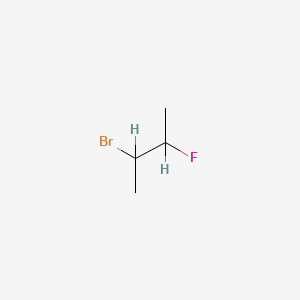
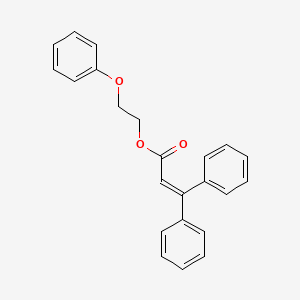
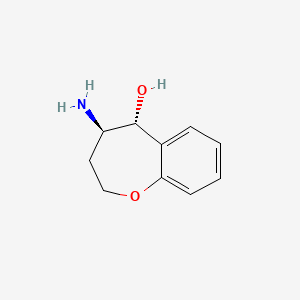
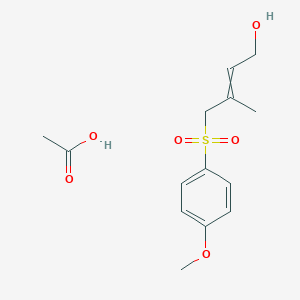
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
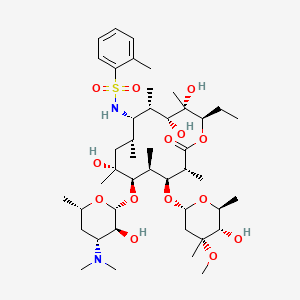

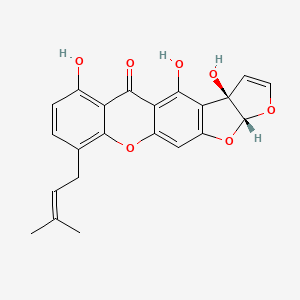
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
